Superior Activity Against Imatinib-Resistant Bcr-Abl T315I Mutant: Direct Series Comparison
Among five selected pyrazolo[3,4-d]pyrimidine derivatives (compounds 2a-e) evaluated against the Bcr-Abl T315I mutant, the 4-bromo derivative 2b demonstrated the highest activity [1]. Computational studies confirmed that the bromine atom in the para position of the N1 side chain phenyl ring is critical for favorable interaction with the T315I mutant binding pocket [2]. Further optimization led to compound 2j, a 4-bromo derivative that achieved submicromolar potency against T315I Bcr-Abl expressing cells and reduced tumor volumes by >50% in murine xenograft models [3].
| Evidence Dimension | Activity ranking against Bcr-Abl T315I mutant |
|---|---|
| Target Compound Data | Best activity among compounds 2a-e (qualitative ranking); compound 2j: submicromolar cellular potency, >50% tumor volume reduction in vivo |
| Comparator Or Baseline | Compounds 2a, 2c, 2d, 2e (non-bromo and alternative substitution analogs) |
| Quantified Difference | Superior to all other analogs in the series; >50% tumor volume reduction versus vehicle control |
| Conditions | Cross-docking simulation on Bcr-Abl T315I mutant; cell-free enzymatic assays; 32D-T315I murine xenograft model; liposome-encapsulated formulation |
Why This Matters
The 4-bromo motif is essential for potent inhibition of the imatinib-resistant T315I gatekeeper mutant, making 4-bromo-1H-pyrazolo[3,4-d]pyrimidine the preferred starting scaffold for Bcr-Abl inhibitor discovery programs targeting drug-resistant CML.
- [1] Radi M, et al. Journal of Medicinal Chemistry. 2013;56(13):5382-5394. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. DOI: 10.1021/jm400233w. View Source
- [2] Radi M, et al. AIR UniPR Institutional Repository. 2013. Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. Handle: 11381/2650664. View Source
- [3] Radi M, et al. Journal of Medicinal Chemistry. 2013;56(13):5382-5394. Compound 2j in vivo efficacy data. DOI: 10.1021/jm400233w. View Source
